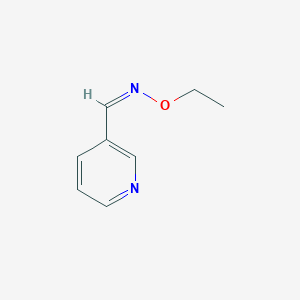

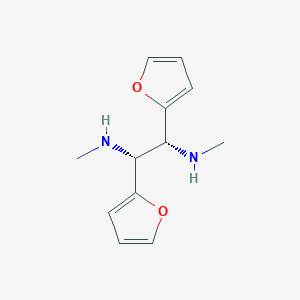

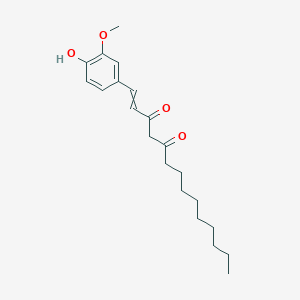

![molecular formula C23H26F2N2O4 B13386650 2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)

2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dual antiplatelet therapy is a combination of two antiplatelet agents, typically aspirin and a P2Y12 receptor inhibitor, used to prevent thrombotic events in patients with cardiovascular diseases. This therapy is crucial for patients who have undergone procedures such as percutaneous coronary intervention or have conditions like acute coronary syndrome.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dual antiplatelet therapy involves the synthesis of its individual components:

Aspirin: Synthesized through the esterification of salicylic acid with acetic anhydride under acidic conditions.

P2Y12 Receptor Inhibitors: These include clopidogrel, prasugrel, and ticagrelor. The synthesis of clopidogrel involves the reaction of 2-chlorobenzyl chloride with thiophene-2-carboxylic acid, followed by esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of dual antiplatelet therapy components follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. For example, the production of aspirin involves continuous flow reactors to maintain consistent reaction conditions and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Aspirin can undergo oxidation to form salicylic acid and acetic acid.

Reduction: P2Y12 receptor inhibitors do not typically undergo reduction reactions under physiological conditions.

Substitution: Clopidogrel undergoes metabolic activation through cytochrome P450 enzymes, resulting in the formation of its active thiol metabolite.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Not commonly applicable for these compounds.

Substitution: Enzymatic conditions involving cytochrome P450 enzymes.

Major Products Formed

Aspirin: Salicylic acid and acetic acid upon hydrolysis.

Clopidogrel: Active thiol metabolite after enzymatic activation.

Wissenschaftliche Forschungsanwendungen

Dual antiplatelet therapy has extensive applications in scientific research:

Chemistry: Studying the synthesis and stability of antiplatelet agents.

Biology: Investigating the biological pathways and mechanisms of platelet aggregation.

Medicine: Clinical trials to evaluate the efficacy and safety of dual antiplatelet therapy in preventing cardiovascular events.

Industry: Development of new formulations and delivery methods to enhance patient compliance and therapeutic outcomes.

Wirkmechanismus

Dual antiplatelet therapy works by inhibiting platelet activation and aggregation through two different pathways:

Aspirin: Inhibits cyclooxygenase-1 enzyme, reducing the production of thromboxane A2, a potent platelet aggregator.

P2Y12 Receptor Inhibitors: Block the P2Y12 receptor on platelets, preventing adenosine diphosphate-mediated platelet activation and aggregation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Single Antiplatelet Therapy: Involves the use of a single agent like aspirin or clopidogrel.

Triple Antiplatelet Therapy: Combines three antiplatelet agents for enhanced efficacy but with increased bleeding risk.

Uniqueness

Dual antiplatelet therapy offers a balanced approach by combining two agents with complementary mechanisms of action, providing superior protection against thrombotic events compared to single antiplatelet therapy, while maintaining a manageable risk profile compared to triple antiplatelet therapy.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoylamino]-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJXYEABWRJFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

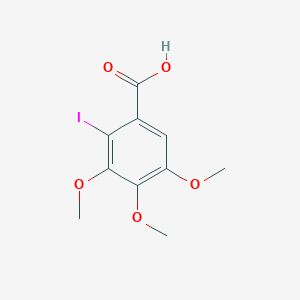

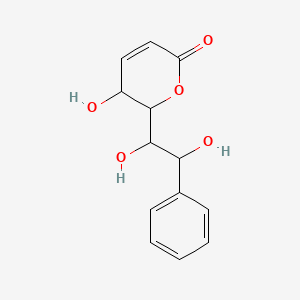

![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)

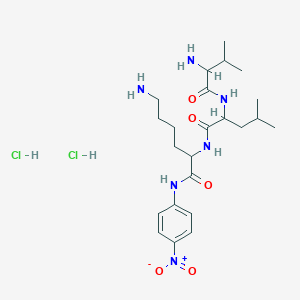

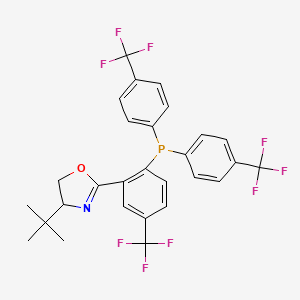

![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)

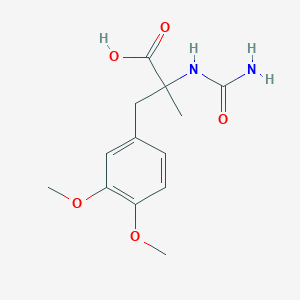

![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)

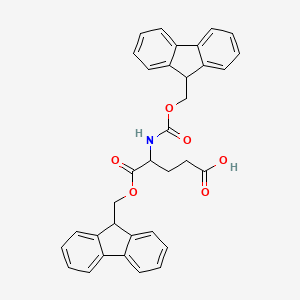

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)